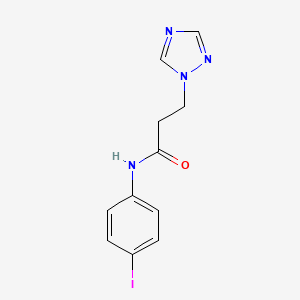

N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Description

N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a triazole-containing propanamide derivative characterized by a 4-iodophenyl group attached to the amide nitrogen and a 1,2,4-triazole moiety at the propanamide’s β-position. The iodine substituent may enhance lipophilicity and influence receptor binding compared to lighter halogens or alkyl groups .

Properties

Molecular Formula |

C11H11IN4O |

|---|---|

Molecular Weight |

342.14 g/mol |

IUPAC Name |

N-(4-iodophenyl)-3-(1,2,4-triazol-1-yl)propanamide |

InChI |

InChI=1S/C11H11IN4O/c12-9-1-3-10(4-2-9)15-11(17)5-6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17) |

InChI Key |

HNKYTZFAYCJLIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCN2C=NC=N2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-iodophenyl group distinguishes this compound from analogs with 4-chlorophenyl (e.g., ), 4-nitrophenyl (), or 4-methylphenyl () substituents. Key differences include:

- Iodine vs. Chlorine : The larger atomic radius of iodine may improve hydrophobic interactions in binding pockets but could reduce solubility compared to chlorine .

- Iodine vs. Nitro: Nitro groups enhance redox activity (e.g., in antitrypanosomal agents) but increase toxicity risks, whereas iodine may offer a balance between potency and safety .

Triazole Substitution Patterns

The 1H-1,2,4-triazole ring’s position and substitution influence bioactivity:

Propanamide Chain Modifications

- Chain Length : The three-carbon backbone in the target compound contrasts with shorter acetamide chains (e.g., ). Longer chains may improve conformational flexibility for target binding .

- Hydroxylamine Derivatives (e.g., ): Hydroxylamine-substituted propanamides (e.g., compound 8 ) show 58% yield in synthesis and distinct NMR profiles (δ 1.04–5.24 ppm), suggesting structural stability .

Key Research Findings from Analogous Compounds

- Antiproliferative Activity : Triazolylpropanamides with chlorophenyl groups (e.g., ) inhibit histone deacetylases (HDACs) with IC₅₀ values <10 μM, linked to apoptosis induction in leukemia cells .

- Antifungal Activity: N-(4-methylphenyl)-3-(aminotriazolyl)propanamide derivatives inhibit Botrytis cinerea by 85%, outperforming the fungicide diniconazole (68.6%) .

- Synthetic Feasibility : Microwave-assisted 1,3-dipolar cycloaddition (e.g., ) achieves yields >60% for triazolylpropanamides, suggesting scalable routes for iodophenyl analogs .

Preparation Methods

Acid Chloride Route

3-(1H-1,2,4-Triazol-1-yl)propanoic acid is activated to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 4-iodoaniline in the presence of triethylamine (TEA) yields the target compound:

$$

\text{3-(1H-1,2,4-Triazol-1-yl)propanoic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow[\text{TEA}]{\text{4-Iodoaniline}} \text{N-(4-Iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide}

$$

Optimization :

Coupling Reagent-Assisted Synthesis

Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitate direct coupling between 3-(1H-1,2,4-triazol-1-yl)propanoic acid and 4-iodoaniline:

$$

\text{Acid + 4-Iodoaniline} \xrightarrow[\text{HOBt}]{\text{EDC}} \text{Target Compound}

$$

Conditions :

Triazole Ring Formation Strategies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A "click chemistry" approach constructs the triazole ring via Cu(I)-catalyzed reaction between propargylamine derivatives and azides:

$$

\text{Propargylamide + Azide} \xrightarrow{\text{CuF}_2/\text{MeOH}} \text{Triazole-Containing Intermediate}

$$

Example :

Alkylation of 1,2,4-Triazole

Direct alkylation of 1,2,4-triazole with 3-bromopropanoyl chloride introduces the propanamide chain:

$$

\text{1,2,4-Triazole} + \text{3-Bromopropanoyl Chloride} \xrightarrow{\text{Base}} \text{3-(1H-1,2,4-Triazol-1-yl)propanoyl Chloride}

$$

Regioselectivity :

Reaction Optimization and Analytical Characterization

Solvent and Catalyst Screening

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCM/TEA | 62 | 95 |

| DMF/EDC-HOBt | 83 | 98 |

| THF/CuF₂ (microwave) | 78 | 97 |

Key Findings :

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, triazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.99 (d, J = 8.4 Hz, 2H, Ar-H), 3.42 (t, J = 6.8 Hz, 2H, CH₂), 2.58 (t, J = 6.8 Hz, 2H, CH₂).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Acid Chloride Route | Simple, high scalability | Low regioselectivity in triazole |

| CuAAC | High yield, mild conditions | Requires hazardous azides |

| Alkylation | Direct, one-pot synthesis | Byproduct formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.